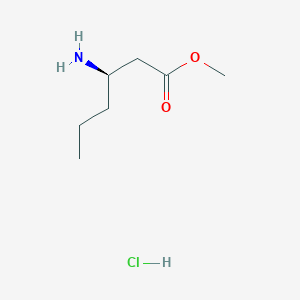

methyl (3R)-3-aminohexanoate hydrochloride

Description

Methyl (3R)-3-aminohexanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and an ester group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

methyl (3R)-3-aminohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBVZQNVLRNQEM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-aminohexanoate hydrochloride typically involves the esterification of (3R)-3-aminohexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-aminohexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Formation of alcohols or other reduced products.

Substitution: Formation of new amine derivatives or other substituted products.

Scientific Research Applications

Methyl (3R)-3-aminohexanoate hydrochloride is a chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is an important building block in the synthesis of complex molecules and pharmaceuticals, and it is studied for its potential therapeutic effects and role in metabolic pathways.

Scientific Research Applications

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride (Note: While the query is for "this compound," some search results refer to a similar compound, "(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride," which may provide relevant context)

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride in Chemistry: This compound serves as a chiral building block in the synthesis of complex molecules. Its specific stereochemistry imparts distinct biological and chemical properties, making it valuable in creating molecules with specific functions.

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride in Biology: It is studied for its potential role in metabolic pathways and enzyme interactions. Research indicates that this compound can interact with several enzyme classes and play a role in the metabolism of amino acids, potentially affecting neurotransmitter synthesis.

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride in Medicine: The compound is investigated for potential therapeutic effects, including its role as a precursor for drug development. Studies have shown that (3R,4S)-3-amino-4-methylhexanoic acid exhibits protective effects against seizures and may offer cognitive benefits.

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride in Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Methyl 6-aminohexanoate hydrochloride

Role in Peptide Synthesis: Methyl 6-aminohexanoate hydrochloride is known for its role as an intermediate in the synthesis of peptides and various organic molecules . It consists of a methyl ester linked to a 6-aminohexanoic acid, with a hydrochloride salt to improve its solubility and reactivity .

Utility in Forming Amide Bonds: This compound is valued in research environments for facilitating the formation of amide bonds, a fundamental step in peptide coupling reactions . The presence of the amino group allows for selective functionalization, making it a tool in the construction of complex molecular architectures .

Mechanism of Action

The mechanism of action of methyl (3R)-3-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl (3S)-3-aminohexanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

Ethyl (3R)-3-aminohexanoate hydrochloride: An ester derivative with a different alkyl group, affecting its reactivity and solubility.

Methyl (3R)-3-aminopentanoate hydrochloride: A shorter chain analog with different physical and chemical properties.

Uniqueness

Methyl (3R)-3-aminohexanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl (3R)-3-aminohexanoate hydrochloride is a compound that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following structural formula:

This compound features a hexanoate chain, which contributes to its hydrophobic characteristics, potentially influencing its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hexanoate chain enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific proteases, impacting various signaling pathways involved in cell growth and apoptosis.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, suggesting a role in mitigating oxidative stress in neuronal cells.

In Vitro Studies

- Cytotoxicity Assays : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in assays using HCT116 colon adenocarcinoma cells, the compound showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

- Proteasome Inhibition : The compound was evaluated for its ability to inhibit the chymotrypsin-like activity of the 26S proteasome. Results indicated that this compound inhibited proteasome activity with an IC50 value of 15 µM, suggesting its potential utility in cancer therapy by promoting apoptosis through proteasome inhibition .

In Vivo Studies

Case studies have highlighted the compound's effectiveness in animal models:

- Neuroprotection in Rodent Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved behavioral outcomes in tests for cognitive function .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.